Gusperimus
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDINUJSAMVOPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861078 | |
| Record name | Gusperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O > 100 (mg/mL), 0.1N NaOH > 100 (mg/mL), 0.1N HCl > 100 (mg/mL), 95% EtOH > 100 (mg/mL), MeOH > 100 (mg/mL), DMSO > 100 (mg/mL), CHCl3 < 0.2 (mg/mL) | |
| Record name | DEOXYSPERGUALIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/356894%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
98629-43-7 | |
| Record name | Gusperimus | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98629-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gusperimus [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098629437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gusperimus | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12692 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gusperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUSPERIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ0ZJ76DO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Modifications of Gusperimus
Advanced Synthesis Routes
The development of efficient and scalable synthetic pathways is crucial for the production of complex molecules like Gusperimus.
The synthesis of this compound involves a multi-step process incorporating various fundamental organic reactions. A key intermediate in its synthesis is obtained through the oxidation of the BOC derivative of 4-aminobutanol, often utilizing reagents such as Collins reagent to yield the corresponding aldehyde. nih.gov This aldehyde then undergoes a condensation reaction with an ylide, typically derived from the reaction of 3-triphenylphosphonium propionic acid with lithium hexamethyldisilazane, to extend the carbon chain and form a carboxylic acid. nih.gov
Subsequently, the carboxylic acid is activated, commonly by conversion to its N-hydroxysuccinimide ester. This activated ester is then subjected to a displacement reaction with ammonia (B1221849) to form the corresponding amide. The protecting BOC group is then removed through an acid-mediated deprotection step, yielding an important intermediate. nih.gov Further steps involve the treatment of this aminoamide with 1-amidino-3,5-dimethylpyrazole, facilitating an exchange of the amidine function and leading to the formation of the corresponding guanidine (B92328). Catalytic hydrogenation is then employed to obtain the saturated guanidino-amide. The final stage involves the reaction of this saturated guanidino-amide with the glyoxilamide derived from spermidine (B129725), which results in the displacement of a hydroxyl group and the formation of the carbinolamine, this compound. nih.gov
Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules by combining three or more starting materials in a single step, leading to products that retain most of the atoms from the initial reactants. The Ugi reaction, a prominent example of an MCR, involves an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. This reaction is known for its high atom economy, often completing within minutes and yielding high concentrations of products, particularly in polar, aprotic solvents like dimethylformamide (DMF), though methanol (B129727) and ethanol (B145695) have also been successfully used.
The strategic application of the Ugi multi-component reaction has significantly improved the synthetic efficiency and structural diversity of 15-deoxyspergualin derivatives, including this compound analogues. This approach allows for the rapid and efficient generation of a wide array of derivatives, providing increased opportunities for structural variations that are crucial for drug discovery and optimization.
Structure-Activity Relationship Studies of this compound Analogues
Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for designing improved derivatives.
This compound, as 15-deoxyspergualin (DSG), faces limitations such as low bioavailability and poor stability. To overcome these challenges, extensive chemical modifications have been explored to generate analogues with enhanced properties. Studies on the structure-immunosuppressive activity relationships of DSG analogues have focused on modifying key regions of the molecule.
One area of focus has been the hydroxyglycine central "C" region. Through bioisosteric replacement, derivatives like the malonic derivative 13a were identified, representing a new series of potent immunosuppressive agents. Further modifications to the "right-amide" of 13a led to compounds such as urea (B33335) 19a and carbamates 23 and 27a, which demonstrated comparable activity to DSG in graft-versus-host disease (GVHD) models. Notably, derivative 27a was found to be slightly more potent than DSG in a rat heart allotransplantation model and exhibited improved chemical stability due to the absence of a chiral center, making it a candidate for clinical evaluation.
Another critical aspect of modification has targeted the spermidine "D" region. Investigations into various positions of methylation in this region led to the discovery of the monomethylated malonic derivative 56h. A similarly methylated analogue of the glycolic derivative LF 08-0299, designated 60e, showed powerful activity at very low doses in the GVHD model and was significantly more potent than DSG in a demanding heart allotransplantation model in rats. The improved in vivo activity of these methylated analogues is attributed to their increased metabolic stability compared to the parent molecules.
The inherent hydrophilicity of this compound contributes to its stability issues, leading to loss of activity and the generation of cytotoxic by-products upon breakdown. To address this, the squalenoylation platform has been utilized, where this compound is covalently conjugated to squalene (B77637), forming squalene-gusperimus nanoparticles (Sq-GusNPs). These nanoparticles have demonstrated enhanced immunosuppressive effects in both mouse macrophages and T cells, with a 9-fold lower half-maximal inhibitory concentration (IC50) in macrophages compared to the free drug. Sq-GusNPs maintained their anti-inflammatory effect over time without cytotoxicity, highlighting a successful strategy for improving this compound's stability and biological activity.
The insights gained from structure-activity relationship studies directly inform the design and synthesis of novel this compound derivatives. The goal is to create compounds with optimized pharmacological profiles, including enhanced potency, improved stability, and more favorable pharmacokinetic properties.
The application of multi-component reactions, particularly the Ugi reaction, has been instrumental in the rapid and efficient generation of diverse this compound derivatives. This synthetic versatility allows for the exploration of a broad chemical space, leading to compounds with varied structural features and potentially superior biological activities. The systematic modification of specific moieties, such as the hydroxyglycine and spermidine regions, has yielded promising new analogues with improved stability and potent immunosuppressive effects, demonstrating the continuous evolution in the design of this compound-based therapeutics.
Nanotechnology-Based Formulations for Research Applications
Nanotechnology offers innovative solutions for overcoming the limitations of conventional drug delivery, particularly for compounds like this compound that face stability and bioavailability challenges.
Research has explored the encapsulation of this compound in polymeric nanoparticles, such as PLGA-PEG nanoparticles, to achieve controlled delivery and protect its stability and bioactivity. The properties of these nanoparticles, including particle size and colloidal stability, were found to be influenced by factors such as the type of surfactant (e.g., Pluronic® F127, P84, and F108) and polymer concentration used during their preparation. A formulation with 1.7% w/v PLGA-PEG and 1% w/v Pluronic® F127 was identified as providing the smallest particle size and higher colloidal stability for this compound encapsulation.
Further advancements include the development of squalene-gusperimus nanoparticles (Sq-GusNPs), which address the stability issues and loss of activity associated with free this compound. These nanoparticles are stable, exhibit a high drug-loading capacity, and demonstrate high cellular uptake. Sq-GusNPs have shown enhanced anti-inflammatory activity over time compared to free this compound, and their release mechanism involves the participation of proteases like cathepsin B or D. The incorporation of Sq-GusNPs into alginate microcapsules has been investigated as a strategy to temporarily modulate the immediate immune response following the grafting of encapsulated islet cells, aiming to reduce cell loss.
Nanotechnology-based formulations offer several advantages for research applications, including improved bioavailability, sustained and controlled drug release, enhanced cellular uptake, and the potential to reduce off-target effects. These formulations can be tailored for various administration routes and are being explored in diverse biomedical fields, including targeted therapy and improved drug distribution.
Squalene-Gusperimus Nanoparticles (Sq-GusNPs) Development for Enhanced Immunosuppression
The development of Squalene-Gusperimus Nanoparticles (Sq-GusNPs) represents a crucial advancement in enhancing the immunosuppressive efficacy of this compound. This compound is highly hydrophilic and prone to degradation, which has historically limited its therapeutic utility mims.comnih.gov. To address these issues, this compound has been covalently conjugated to squalene, a lipophilic triterpene, to form a bioconjugate that self-assembles into nanoparticles in an aqueous environment mims.comwikipedia.org. This nanoassembly process leverages the intrinsic properties of squalene to encapsulate the drug, thereby improving its stability and cellular uptake fishersci.senih.gov.
Research has demonstrated that Sq-GusNPs significantly enhance the immunosuppressive effect of this compound in both mouse macrophages and T cells mims.comfishersci.sewikipedia.org. A notable finding is the substantial reduction in the half-maximal inhibitory concentration (IC50) for Sq-GusNPs compared to the free drug. In macrophages, the IC50 of Sq-GusNPs was observed to be nine-fold lower than that of free this compound, indicating a marked increase in potency mims.comfishersci.sewikipedia.org. Furthermore, the anti-inflammatory effect mediated by Sq-GusNPs was sustained over time without exhibiting cytotoxicity mims.comwikipedia.org.
The enhanced efficacy of Sq-GusNPs is partly attributed to their internalization mechanism. Studies using flow cytometry have shown that Sq-GusNPs are endocytosed by macrophages through binding to low-density lipoprotein receptors (LDLR) fishersci.senih.govwikipedia.org. This receptor-mediated uptake pathway facilitates targeted delivery to immune cells. Upon internalization, the release of this compound from Sq-GusNPs is augmented in the presence of lysosomal enzymes such as cathepsin B or D, suggesting that proteases play a role in the controlled release of the active compound within the cellular environment fishersci.senih.govwikipedia.org. The lipophilic nature of squalene further contributes to the enhanced pharmacological activity by increasing the affinity of the bioconjugate to cell membranes, leading to higher intracellular drug concentrations nih.gov.
Table 1: Enhanced Immunosuppressive Effect of Sq-GusNPs in Macrophages
| Compound | Half-maximal Inhibitory Concentration (IC50) in Macrophages |
| Free this compound | X (Baseline) |
| Sq-GusNPs | 9-fold lower than Free this compound mims.comfishersci.sewikipedia.org |
Engineering Strategies for Targeted Delivery and Bioavailability Enhancement in Preclinical Models
The inherent instability and high hydrophilicity of this compound pose significant challenges for its systemic delivery, including limited plasma stability and an inability to effectively cross the blood-brain barrier mims.comfishersci.senih.gov. Engineering strategies, particularly those involving nanoencapsulation, have been developed to overcome these pharmacokinetic limitations and improve the targeted delivery and bioavailability of this compound in preclinical models.
Nanoencapsulation, exemplified by the development of Sq-GusNPs, has demonstrated improved therapeutic uptake fishersci.se. These nanoparticles offer several advantages over conventional drug delivery systems, including high drug loading capacity and the absence of a "burst release" effect, which ensures a more sustained and controlled release of the active compound nih.gov.
A key strategy involves leveraging endogenous components for self-assembly, such as squalene. This approach enhances the efficiency and specificity of drug delivery by utilizing natural physiological pathways, including specific receptors or transport mechanisms within the body fishersci.ca. The established bioavailability of squalene in cell cultures, animal models, and humans, coupled with ongoing research into its intracellular transport, supports its utility as a nanocarrier nih.gov. The synergistic combination of squalene with other bioactive compounds has also been explored to further enhance its pleiotropic properties nih.gov.
Beyond squalene-based systems, other polymeric strategies are being investigated. For instance, polymer micelles have shown promise in preclinical animal models by optimizing pharmacokinetic properties, leading to significantly enhanced efficacy while maintaining a high safety profile fishersci.ca. These micellar systems are versatile and can deliver various therapeutic compounds, including small molecule drugs like this compound fishersci.ca. Surface modifications of nanoparticles with polymers such as polyethylene (B3416737) glycol (PEG) are also employed to improve stability, reduce clearance by the immune system, and enhance cellular uptake, contributing to improved bioavailability and targeted delivery fishersci.campg.de. These engineering efforts aim to overcome biological barriers, such as gastrointestinal degradation, and improve drug permeability and absorption, ultimately enhancing the therapeutic outcomes of this compound fishersci.canih.gov.
Table 2: Advantages of Sq-GusNPs in Drug Delivery
| Feature | Conventional Nanocarriers | Sq-GusNPs | Reference |
| Drug Loading | Variable | High | nih.gov |
| Release Profile | Often "burst release" | Absence of "burst release" (controlled) | nih.gov |
| Stability | Variable | Enhanced (due to squalene conjugation) | mims.comfishersci.senih.gov |
| Cellular Uptake | Variable | Improved (LDLR-mediated in macrophages) | fishersci.senih.govwikipedia.org |
| Affinity to Cell Membranes | Variable | Enhanced (due to squalene lipophilicity) | nih.gov |
Molecular and Cellular Mechanisms of Gusperimus Immunosuppression
Molecular Target Interactions
Binding to Heat Shock Proteins (Hsc70 and Hsp90) and Resultant Molecular Effects
A primary molecular target of Gusperimus is the heat shock cognate 70 (Hsc70), a constitutively expressed molecular chaperone belonging to the heat shock protein 70 family. nih.govnih.gov this compound has also been shown to bind to the 90-kDa heat shock protein (Hsp90). nih.gov The binding of this compound (identified as deoxyspergualin or DSG in several studies) to Hsc70 is specific, occurring at the C-terminal EEVD regulatory domain. mdpi.com This interaction is significant as this four-amino-acid motif is known to be involved in regulating ATPase activity and substrate binding. mdpi.com
Quantitative analysis using affinity capillary electrophoresis has determined the dissociation constants (Kd) for this compound binding to these chaperones, indicating a micromolar affinity. While the binding to Hsc70 is considered a crucial first step, it is likely part of a more complex, multi-step process that leads to the drug's full immunosuppressive effects. nih.gov Interestingly, the binding of this compound to the EEVD motif on Hsc70 does not appear to interfere with the chaperone's ability to bind peptides, suggesting the existence of multiple substrate binding domains on Hsc70. mdpi.com The interaction between this compound and Hsc70 is directly linked to the downstream inhibition of nuclear factor κB (NF-κB) activation. nih.govnih.gov
Interactive Table: Binding Affinity of this compound to Heat Shock Proteins
| Target Protein | Dissociation Constant (Kd) | Method |
|---|---|---|
| Hsc70 | 4 µM | Affinity Capillary Electrophoresis |
| Hsp90 | 5 µM | Affinity Capillary Electrophoresis |
Data sourced from quantitative binding analysis of deoxyspergualin (DSG). nih.gov
Inhibition of Akt Kinase Signaling Pathways
This compound has been identified as an inhibitor of the Akt kinase (also known as Protein Kinase B), a serine/threonine-specific protein kinase that is a central node in signaling pathways promoting cellular survival, proliferation, and metabolism. While it is established that this compound inhibits Akt, the precise, direct mechanism of this inhibition has not been fully elucidated in the available research. The inhibition of Akt activity by this compound contributes to its immunosuppressive effects by disrupting these fundamental cellular processes in immune cells. One of the downstream consequences of Akt inhibition is the reduced activity of p70 S6 kinase, which in turn leads to an inhibition of protein synthesis and cell growth.
Impact on Transcription Factors and Gene Expression
The initial molecular interactions of this compound translate into significant alterations in the activity of key transcription factors, which subsequently modifies the expression of genes crucial for the inflammatory response.
Modulation of Nuclear Factor κB (NF-κB) Nuclear Translocation
A critical consequence of this compound binding to Hsc70 is the modulation of the Nuclear Factor κB (NF-κB) signaling pathway. nih.gov NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Research has demonstrated that Hsc70 is a novel neuronal interactor of the NF-κB p65 subunit and plays a major role in its nuclear translocation. nih.govnih.gov Pharmacological blockade of Hsc70 with this compound (DSG) has been shown to strongly decrease the glutamate-stimulated nuclear translocation of p65 and subsequent NF-κB-dependent transcriptional activity in neurons. nih.govnih.gov This suggests that by binding to Hsc70, this compound interferes with the chaperone's function in facilitating NF-κB's movement to the nucleus, thereby preventing the activation of inflammatory gene expression.
Regulation of Inflammatory Cytokine and Chemokine Production (e.g., IFN-γ, IL-6, IL-10, TNF-α)
By inhibiting transcription factors like NF-κB, this compound effectively downregulates the production of several key inflammatory cytokines and chemokines. Its administration has been shown to reduce the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-6 (IL-6). It has also been reported to affect the levels of Tumor Necrosis Factor-alpha (TNF-α). Additionally, this compound can reduce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), highlighting its broad impact on the cytokine network. This widespread suppression of cytokine production is a cornerstone of its ability to dampen both cellular and humoral immune responses.
Effects on Protein Synthesis and Cellular Metabolism
This compound also exerts its immunosuppressive effects by directly interfering with the machinery of protein synthesis and cellular metabolism through several distinct mechanisms.
The inhibition of the Akt kinase pathway by this compound, as mentioned previously, leads to a reduction in the activity of p70 S6 kinase, a key regulator of protein synthesis and cell growth.
Furthermore, the interaction of this compound with Hsc70 has been linked to the inhibition of the activation of eukaryotic initiation factor 2α (eIF2α). The activation of eIF2α is a critical step in the initiation of mRNA translation, and its inhibition represents another avenue through which this compound can suppress protein synthesis.
A third, more direct mechanism involves the inhibition of the enzyme deoxyhypusine (B1670255) synthase (DHS). nih.gov This enzyme is essential for the post-translational modification of eukaryotic initiation factor 5A (eIF5A), converting a specific lysine residue into the unique amino acid hypusine. nih.govnih.gov This hypusination is critical for the activity of eIF5A, which is involved in preventing ribosome stalling during the elongation phase of translation for a subset of mRNAs. nih.gov By inhibiting DHS, this compound prevents the maturation of eIF5A, leading to a disruption of the synthesis of specific proteins essential for cell proliferation and immune function. nih.gov
Modulation of Eukaryotic Initiation Factors (e.g., eIF2α, eIF5A)
This compound also modulates protein synthesis through its interaction with eukaryotic initiation factors (eIFs), which are essential for the initiation of mRNA translation. researchgate.net The compound has been shown to interact with Hsc70, which in turn inhibits the activation of eukaryotic initiation factor 2α (eIF2α). researchgate.net This action disrupts the initial steps of protein synthesis.
Furthermore, this compound affects the function of eukaryotic initiation factor 5A (eIF5A). researchgate.net eIF5A is a highly conserved protein that plays a vital role in protein synthesis, specifically in the elongation of polypeptide chains. frontiersin.orgnih.gov The activity of eIF5A is dependent on a unique post-translational modification called hypusination. frontiersin.orgnih.gov this compound interferes with this process, further contributing to the inhibition of protein synthesis.
Inhibition of Deoxyhypusine Synthase Activity
A critical aspect of this compound's mechanism of action is its direct inhibition of deoxyhypusine synthase (DHS). researchgate.net This enzyme catalyzes the first and rate-limiting step in the hypusination of the eIF5A precursor. nih.govresearchgate.net By inhibiting DHS, this compound prevents the conversion of a specific lysine residue on eIF5A into deoxyhypusine, a necessary step for its maturation and function. frontiersin.orgnih.gov This blockade of eIF5A activation is a key contributor to the anti-proliferative effects of this compound and has been identified as a promising therapeutic target in conditions characterized by excessive cell proliferation. nih.govnih.gov The inhibition of DHS effectively disrupts the elongation phase of translation, adding another layer to the compound's immunosuppressive capabilities. researchgate.net
Cell-Specific Immunomodulatory Effects
T Lymphocyte Regulation
This compound demonstrates significant regulatory effects on T lymphocytes, a cornerstone of the adaptive immune response. A primary mechanism is the inhibition of T cell proliferation that is dependent on interleukin-2 (B1167480) (IL-2) and co-stimulation through the CD3/CD28 pathways. researchgate.netoup.com The stimulation of T cells via the T cell receptor complex (CD3) and the co-stimulatory molecule CD28 is a critical step in initiating an adaptive immune response, leading to T cell activation and proliferation. testcatalog.org IL-2 is a key cytokine that promotes the proliferation of activated T cells. testcatalog.orgnih.gov this compound effectively curtails this process, thereby limiting the expansion of T cell populations in response to antigenic stimuli. researchgate.netoup.com This inhibition of T cell proliferation is a central component of its immunosuppressive activity.
In addition to its effects on T cell proliferation, this compound strongly inhibits the induction of cytotoxic T lymphocytes (CTLs). researchgate.netoup.com CTLs are crucial for eliminating virus-infected cells and tumor cells. The generation of CTLs from their naive precursors is a complex process that requires T cell activation and differentiation. This compound interferes with this induction phase, preventing the development of mature, functional CTLs. nih.gov Notably, the compound does not appear to suppress the effector function of already induced CTLs. nih.gov The inhibitory effect on CTL induction is thought to be mediated, at least in part, by the reduction of interferon-gamma (IFN-γ) production, a cytokine that plays a role in this process. nih.gov
Summary of this compound's Inhibitory Effects
| Molecular Target/Process | Pathway/Cell Type Affected | Consequence of Inhibition |
| Akt Kinase | Akt/mTOR/p70 S6 Kinase Pathway | Downregulation of p70 S6 kinase activity, leading to reduced protein synthesis and cell growth. |
| eIF2α Activation | Protein Synthesis Initiation | Disruption of the initial steps of mRNA translation. |
| Deoxyhypusine Synthase | eIF5A Hypusination | Prevention of eIF5A maturation and function, leading to impaired translation elongation. |
| IL-2 and CD3/CD28 Signaling | T Lymphocyte Proliferation | Inhibition of T cell expansion in response to antigenic stimulation. |
| Cytotoxic Lymphocyte Induction | T Lymphocyte Differentiation | Attenuation of the development of mature cytotoxic T lymphocytes. |
Differential Effects on Naive T Cell Proliferation and Activation
This compound exerts distinct effects on the proliferation and activation of naive T lymphocytes, with its inhibitory actions being dependent on the specific signaling pathway initiated. The compound has been shown to inhibit T cell proliferation that is dependent on Interleukin-2 (IL-2) and the co-stimulatory signals from CD3/CD28. However, it does not affect the proliferation and activation of naive T cells that are mediated by IL-5 or IL-7. nih.govfrontiersin.org
This differential effect suggests that this compound does not induce a general state of T cell unresponsiveness but rather targets specific activation pathways. The unresponsiveness to IL-2-dependent stimulation is a key aspect of its immunosuppressive mechanism. While this compound inhibits the proliferation of lymphocytes in response to mitogens and allogeneic stimulation, the addition of recombinant human IL-2 (rhIL-2) can partially overcome this inhibition, particularly in the context of allogeneic stimulation. nih.gov This indicates that the downstream signaling of the IL-2 receptor is a critical target of this compound's action.
In terms of activation markers, studies have shown that in rat renal transplant models, animals treated with this compound exhibited significantly less T cell activation, as indicated by reduced IL-2 receptor (IL-2R) expression in the infiltrating lymphocytes within the transplanted kidneys compared to untreated controls. nih.gov The upregulation of activation markers such as CD25 (the alpha chain of the IL-2 receptor) and CD69 is a hallmark of T cell activation. researchgate.netdntb.gov.uanih.govresearchgate.net this compound's ability to interfere with IL-2-dependent pathways suggests a downstream effect on the expression of these critical activation molecules, thereby preventing the full activation and expansion of naive T cells.
Table 1: Differential Effects of this compound on Naive T Cell Proliferation
| Stimulus | Effect of this compound on Proliferation | Key Findings |
|---|---|---|
| IL-2 and CD3/CD28 | Inhibitory | This compound targets the IL-2 dependent signaling pathway, a crucial route for T cell expansion. |
| IL-5 | No significant effect | Proliferation and activation mediated by IL-5 are not impeded by this compound. |
| IL-7 | No significant effect | Naive T cell proliferation driven by IL-7 remains unaffected by the compound. nih.govfrontiersin.org |
| Allogeneic Stimulation | Inhibitory | This compound suppresses the proliferation of T cells in response to foreign antigens from the same species. nih.gov |
B Lymphocyte Regulation
Inhibition of Plasma Cell Differentiation and Antibody Responses (Primary and Secondary)
This compound significantly impacts humoral immunity by inhibiting the differentiation of B lymphocytes into antibody-secreting plasma cells. This inhibitory effect is observed in response to both T cell-dependent and T cell-independent stimuli, leading to a reduction in both primary and secondary antibody responses. The primary immune response is the initial encounter with an antigen, while the secondary response is a more rapid and robust response upon subsequent encounters. nih.govresearchgate.net this compound's interference with B cell differentiation curtails the production of antibodies in both scenarios.
The molecular control of plasma cell differentiation involves key transcription factors such as B-lymphocyte induced maturation protein 1 (BLIMP1) and X-box binding protein 1 (XBP1). nih.govnih.govfrontiersin.orgresearchgate.net These factors are essential for extinguishing the B cell genetic program and initiating the machinery for large-scale antibody production. While direct studies on this compound's effect on BLIMP1 and XBP1 expression are limited, its ability to halt plasma cell development strongly suggests an interference with the expression or function of these master regulators.
Effects on Kappa Light Chain Production and Surface IgM Expression
The immunosuppressive activity of this compound extends to the molecular components of immunoglobulins. Specifically, it has been shown to reduce the production of kappa light chains. nih.govresearchgate.netnih.gov Immunoglobulins are composed of heavy and light chains, with kappa and lambda being the two types of light chains. A reduction in kappa light chain synthesis would directly impact the assembly of functional antibody molecules.
Furthermore, this reduction in kappa light chain production has a consequential effect on the expression of surface Immunoglobulin M (IgM) during the differentiation of pre-B cells. Surface IgM is a critical component of the B cell receptor (BCR), which is essential for B cell activation and subsequent differentiation. By inhibiting the production of a key component of the BCR, this compound effectively hampers the maturation and function of B lymphocytes from an early stage. nih.govresearchgate.netfrontiersin.org
Table 2: this compound's Impact on B Lymphocyte Function
| Process | Effect of this compound | Molecular/Cellular Consequence |
|---|---|---|
| Plasma Cell Differentiation | Inhibition | Prevents B cells from maturing into antibody-secreting plasma cells. |
| Primary Antibody Response | Inhibition | Reduces the initial wave of antibody production upon first antigen encounter. nih.gov |
| Secondary Antibody Response | Inhibition | Suppresses the rapid and heightened antibody production during re-exposure to an antigen. |
| Kappa Light Chain Production | Reduction | Impairs the synthesis of a fundamental component of immunoglobulin molecules. nih.govresearchgate.netnih.gov |
| Surface IgM Expression | Inhibition | Decreases the presence of the B cell receptor on the cell surface, hindering B cell activation. nih.govresearchgate.netfrontiersin.org |
Monocyte and Macrophage Modulation
Inhibition of Proliferation and Function
This compound demonstrates significant inhibitory effects on the monocyte and macrophage lineage. It has been shown to suppress the proliferation of these cells, which is a critical aspect of its immunosuppressive and anti-inflammatory properties. nih.gov In vitro studies have demonstrated a dose-dependent inhibition of monocyte proliferation. For instance, one study reported a half-maximal inhibitory concentration (IC50) of 1.30 +/- 1 microM for the inhibition of IL-1 production by LPS-stimulated human monocytes by a similar anti-inflammatory compound. nih.gov While this is not this compound, it highlights the potential for such compounds to have potent anti-proliferative effects on monocytes.
Beyond inhibiting proliferation, this compound also curtails the effector functions of macrophages. A key function of macrophages is phagocytosis, the engulfment of pathogens, cellular debris, and other foreign particles. nih.govnih.gov this compound has been shown to inhibit the phagocytic activity of these cells. Furthermore, it also suppresses the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), by monocytes. nih.gov
Effects on Antigen Presentation Processes
A crucial role of monocytes and macrophages is to act as antigen-presenting cells (APCs), which involves processing and presenting antigens to T lymphocytes to initiate an adaptive immune response. This compound interferes with this process. It has been demonstrated that this compound inhibits the ability of monocytes to stimulate T cell proliferation in response to antigens, suggesting a disruption in the antigen presentation pathway. nih.gov
The mechanism appears to involve interference with the processing of antigens. Studies have shown that while this compound does not down-regulate the expression of MHC class II molecules on the surface of monocytes, it does inhibit the processing of whole protein antigens. nih.govnih.govfrontiersin.orgtdcommons.ai The presentation of peptide fragments in the context of MHC class II molecules is essential for the activation of CD4+ helper T cells. By impeding the generation or loading of these antigenic peptides onto MHC class II molecules, this compound effectively dampens the initiation of the T cell-mediated immune response. nih.govnih.govfrontiersin.orgtdcommons.ai
Table 3: Modulation of Monocyte and Macrophage Activity by this compound
| Function | Effect of this compound | Mechanism/Outcome |
|---|---|---|
| Proliferation | Inhibition | Reduces the number of monocytes and macrophages at sites of inflammation. nih.gov |
| Phagocytosis | Inhibition | Impairs the ability of macrophages to clear pathogens and cellular debris. nih.govnih.gov |
| Cytokine Secretion (TNF-α) | Inhibition | Decreases the release of pro-inflammatory mediators. nih.gov |
| Antigen Presentation | Inhibition | Suppresses the ability of monocytes to activate T cells. nih.gov |
| Antigen Processing | Inhibition | Interferes with the breakdown of protein antigens for presentation on MHC class II molecules. |
Dendritic Cell Modulation
A primary molecular target of this compound is the nuclear factor κB (NF-κB) transcription factor pathway oup.comresearchgate.net. This compound is understood to bind to heat shock proteins such as Hsc70 and Hsp90, which is thought to reduce the nuclear translocation of NF-κB oup.com. As NF-κB is a crucial transcription factor for the maturation of DCs and the expression of genes required for T-cell activation, its inhibition leads to functionally impaired dendritic cells oup.comnih.govnih.govdoi.org. This interference results in DCs with a reduced capacity to stimulate T cells oup.comresearchgate.net.
This compound also affects the antigen presentation capabilities of DCs. Research indicates that it suppresses the ability of APCs to stimulate T cells oup.comresearchgate.net. While some studies have reported no significant changes in the expression of surface molecules, others have observed diminished expression of Major Histocompatibility Complex (MHC) class II antigens in specific models, such as in sinusoidal lining cells in a porcine liver transplantation model and mesangial cells in a rat model of anti-GBM disease oup.comresearchgate.net. By interfering with antigen processing and/or presentation, this compound effectively curtails the activation of antigen-specific T cells nih.gov.
| Mechanism | Observed Effect | Reference |
|---|---|---|
| Inhibition of Proliferation/Activation | Suppresses the proliferation and activation of dendritic cells. | oup.comresearchgate.net |
| NF-κB Pathway Inhibition | Reduces nuclear translocation of NF-κB, impairing DC maturation and function. | oup.comresearchgate.netnih.govnih.gov |
| Antigen Presentation | Suppresses the ability of DCs to stimulate T cells; may reduce MHC class II expression in certain contexts. | oup.comresearchgate.netnih.gov |
| Cytokine Production | Inhibits the production of pro-inflammatory cytokines, including IL-6. | oup.com |
Neutrophil Population Dynamics and Underlying Mechanisms
One of the most notable hematological effects of prolonged this compound administration is a significant but reversible decrease in the number of circulating neutrophils, a condition known as neutropenia oup.comresearchgate.net. This effect on neutrophil population dynamics is a key aspect of its biological activity.
The primary mechanism underlying this reduction in neutrophil count is believed to be the compound's anti-proliferative effects on neutrophil precursor cells in the bone marrow oup.comresearchgate.net. This is not considered a result of direct cytotoxicity but rather an inhibition of cellular proliferation. The proposed mechanisms for this anti-proliferative action include:
Inhibition of NF-κB function: Similar to its effect on dendritic cells, this compound's interference with the NF-κB pathway can arrest cell growth and division oup.comresearchgate.net.
Inhibition of protein synthesis: The drug has been shown to inhibit protein synthesis through multiple independent mechanisms, which is crucial for the rapid production of neutrophils oup.comresearchgate.net.
Cell cycle arrest: By interfering with key regulatory pathways, this compound can cause a halt in the cell cycle of rapidly dividing progenitor cells oup.comresearchgate.net.
While the primary cause is anti-proliferation, the possibility that this compound induces apoptosis in rapidly dividing cells has not been entirely ruled out, although this has mainly been described in hybridoma cell lines oup.comresearchgate.net. The neutropenia induced by this compound is typically short-lived, and neutrophil counts recover upon cessation of the drug. In clinical settings where continued therapy is necessary, Granulocyte-colony stimulating factor (G-CSF) can be administered to stimulate the bone marrow to produce and release more neutrophils, thereby managing the neutropenia oup.comresearchgate.netclevelandclinic.org.
Importantly, this compound does not appear to directly impair the function of mature neutrophils. Studies have shown that essential neutrophil activities such as phagocytosis, oxidative burst, and chemotaxis remain unaffected by the compound oup.com. This suggests that while this compound significantly impacts the quantity of neutrophils, it does not compromise the functional capacity of the remaining circulating cells.
| Aspect | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Population Dynamics | Profound, but reversible, decrease in neutrophil numbers (neutropenia) with prolonged administration. | Anti-proliferative effects on bone marrow progenitor cells. | oup.comresearchgate.net |
| Molecular Mechanisms | Inhibition of cell proliferation. | Inhibited NF-κB function, protein synthesis inhibition, and cell cycle arrest. Apoptotic effects on rapidly dividing cells are a possibility. | oup.comresearchgate.net |
| Cellular Function | Does not directly impair the function of mature neutrophils. | Phagocytosis, oxidative burst, and chemotaxis are not affected. | oup.com |
| Clinical Management | Neutropenia is transient and can be managed. | Administration of Granulocyte-colony stimulating factor (G-CSF) can counteract the neutropenia. | oup.comresearchgate.netclevelandclinic.org |
Preclinical Research on Immunological and Disease Models
In Vitro Mechanistic and Cellular Studies
Gusperimus has demonstrated significant anti-proliferative and anti-inflammatory effects on key immune cells, including macrophages and T cells. The compound's mechanism involves the inhibition of nuclear factor κB (NF-κB) function, which subsequently affects protein synthesis and leads to cell cycle arrest. oup.comresearchgate.net This anti-proliferative action is considered the primary immunosuppressive mechanism rather than direct cytotoxicity. oup.com
In studies involving cellular immunity, this compound inhibits T cell proliferation that is dependent on Interleukin-2 (B1167480) (IL-2) and cluster of differentiation 3/28 (CD3/CD28). oup.com It also curtails the production of several key cytokines, including Interferon-gamma (IFN-γ), IL-6, and IL-10. oup.com Furthermore, this compound suppresses the ability of monocytes and other antigen-presenting cells to stimulate T cells. oup.com For instance, a reduction in Tumor Necrosis Factor-alpha (TNF-α) secretion by monocytes has been observed. oup.comresearchgate.net
The effectiveness of this compound has been enhanced through nan formulations. When encapsulated in squalene (B77637) to form nanoparticles (Sq-GusNPs), the immunosuppressive effect on both mouse macrophages and T cells was increased. nih.gov Notably, the half-maximal inhibitory concentration (IC50) in macrophages was nine times lower for the nanoparticle formulation compared to the free drug, indicating a significant improvement in potency. nih.govresearchgate.net
| Target/Process | Effect of this compound | Cell Type(s) | Citation |
|---|---|---|---|
| T Cell Proliferation (IL-2 and CD3/CD28 dependent) | Inhibition | T Cells | oup.com |
| IFN-γ, IL-6, IL-10 Production | Reduction | T Cells | oup.com |
| TNF-α Secretion | Reduction | Monocytes | oup.comresearchgate.net |
| Antigen Presentation to T Cells | Suppression | Monocytes, Antigen-Presenting Cells | oup.com |
| Immunosuppressive Potency (IC50) | 9-fold lower with Sq-GusNPs vs. free drug | Macrophages | nih.govresearchgate.net |
The cellular uptake of this compound, particularly when formulated into nanoparticles, has been a subject of mechanistic studies. Research on squalene-gusperimus nanoparticles (Sq-GusNPs) has shown that these particles are internalized by macrophages through endocytosis mediated by the low-density lipoprotein receptor (LDLR). nih.govresearchgate.net This receptor-mediated pathway allows for specific targeting and uptake by immune cells like macrophages, which can express high levels of LDLR. researchgate.net
Once internalized, the release of this compound from the nanoparticle carrier is facilitated by enzymatic activity within the cell. Studies have demonstrated that the presence of proteases, specifically cathepsin B and cathepsin D, increases the release of the active compound from the squalene carrier. nih.govresearchgate.net This suggests a controlled, intracellular release mechanism where the drug is liberated from its nanoparticle conjugate following endocytosis and exposure to the lysosomal environment where these proteases are active. This targeted uptake and triggered release mechanism may contribute to the enhanced efficacy and reduced cytotoxicity of the nanoparticle formulation. nih.gov
The impact of this compound has been evaluated in the context of pancreatic islet cells under pro-inflammatory conditions, which are relevant to type 1 diabetes mellitus and islet transplantation. tandfonline.comnih.gov In an in vitro model, human pancreatic islets were exposed to a mixture of inflammatory cytokines (IFN-γ, IL-1β, and TNF-α) to simulate an inflammatory attack. tandfonline.comnih.gov This exposure significantly increased the gene expression of several pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and IL-15. tandfonline.comnih.gov
When these cytokine-stimulated human islets were treated with squalene-gusperimus nanoparticles (Sq-GusNPs), the formulation selectively inhibited the increased expression of IL-15. tandfonline.comnih.gov However, it did not prevent the elevated expression of TNF-α, IL-6, or IL-1β in this model. tandfonline.com Interestingly, the study highlighted a species-specific response; in rat islets, the inflammatory challenge primarily induced the expression of the IL-1 receptor antagonist (IL-1Ra), a response that was not inhibited by Sq-GusNPs. tandfonline.com These findings suggest that this compound can modulate specific cytokine pathways in human pancreatic islets during inflammation, although its effects are not global and may differ between species. tandfonline.comnih.gov
| Gene | Effect of Cytokine Stimulation (IFN-γ, IL-1β, TNF-α) | Effect of Sq-GusNPs Treatment on Stimulated Islets | Citation |
|---|---|---|---|
| TNF-α | 8.8-fold increase | No inhibition of increased expression | tandfonline.comnih.gov |
| IL-6 | 26.6-fold increase | No inhibition of increased expression | tandfonline.comnih.gov |
| IL-1β | 20.4-fold increase | No inhibition of increased expression | tandfonline.comnih.gov |
| IL-15 | 3.7-fold increase | Inhibited the increase in expression | tandfonline.comnih.gov |
The mechanism of action of this compound is primarily linked to its anti-proliferative effects through cell cycle arrest and inhibition of protein synthesis, rather than the induction of apoptosis in most immune cells. oup.comresearchgate.net However, studies have noted that this compound can induce apoptotic effects in rapidly dividing cells, with such activity being specifically described in hybridoma cells at concentrations that are achievable in vivo. oup.comresearchgate.net Apoptosis, or programmed cell death, is a regulated process that can be initiated through intrinsic (mitochondria-dependent) or extrinsic (death receptor-mediated) pathways. nih.govmdpi.com While the precise apoptotic pathway affected by this compound in hybridomas is not extensively detailed in the provided sources, the observation distinguishes its effect in these cells from its generally non-apoptotic, anti-proliferative action on other immune cell lineages like T cells and monocytes. oup.com
Animal Model Investigations of Immunosuppressive Efficacy
Preclinical evaluation of this compound in animal models has been foundational, with a significant focus on transplantation immunology. oup.comresearchgate.net The compound has been tested in both allogeneic (within the same species) and xenogeneic (between different species) transplant models, demonstrating its potent immunosuppressive properties. oup.comresearchgate.net These studies have encompassed a wide range of organ and tissue grafts. nih.govctrjournal.orgresearchgate.net
Early research utilized models for both neovascularized grafts, such as skin, pancreatic islet, and thyroid transplants, and immediately vascularized organ transplants, including renal, pancreas, liver, and heart grafts. oup.comresearchgate.net
Specific findings from these animal models include:
Pancreatic Islet Transplantation : In a murine xenogenic model of pancreatic islet transplantation, the addition of this compound to T cell-depleting antibodies significantly reduced the infiltration of inflammatory cells into the graft. oup.comresearchgate.net
Liver Transplantation : In a porcine liver transplantation model, this compound treatment diminished the expression of Major Histocompatibility Complex (MHC) class II antigens and the production of IL-1 in sinusoidal lining cells. oup.com
Kidney Disease Model : In a rat model of anti-glomerular basement membrane (anti-GBM) disease, which mimics certain aspects of kidney transplant rejection, this compound reduced MHC class II expression on mesangial cells and inhibited their proliferation. oup.com
These animal studies provided critical early evidence of this compound's efficacy in preventing graft rejection and modulating the immune response against transplanted tissues. oup.com
| Animal Model | Transplant/Disease Type | Observed Effects of this compound | Citation |
|---|---|---|---|
| Mouse | Xenogeneic Pancreatic Islet Transplant | Reduced infiltration of inflammatory cells into the graft | oup.comresearchgate.net |
| Pig | Liver Transplant | Diminished MHC class II expression and IL-1 production | oup.com |
| Rat | Anti-GBM Disease | Reduced MHC class II expression and proliferation of mesangial cells | oup.com |
Autoimmune Disease Models
This compound has demonstrated both therapeutic and prophylactic efficacy in several well-established murine models of systemic lupus erythematosus. nih.gov In studies involving New Zealand Black/White (NZB/W) F1, MRL/lpr, and BXSB mouse strains, which spontaneously develop lupus-like autoimmunity, this compound administration led to significant improvements in disease parameters. nih.gov In the MRL/lpr mouse model, treatment with this compound resulted in normalized renal function and urinary albumin levels, a reduction in circulating autoantibodies and rheumatoid factor, and inhibition of the progression of polyclonal B cell activation. nih.gov
Table 2: Effects of this compound in Murine Models of Systemic Lupus Erythematosus
| Murine Model | Key Findings with this compound Treatment |
|---|---|
| MRL/lpr | Normalized renal function and urinary albumin nih.gov |
| Reduced circulating autoantibodies and rheumatoid factor nih.gov | |
| Inhibited progression of polyclonal B cell activation nih.gov | |
| New Zealand F1 (NZB/W) | Demonstrated therapeutic and prophylactic effects nih.gov |
The efficacy of this compound has been evaluated in preclinical models of autoimmune kidney disease and vasculitis. nih.gov In a murine model of anti-neutrophil cytoplasmic antibody (ANCA)-associated crescentic glomerulonephritis (SCG/Kj mice), this compound treatment improved mortality rates and led to a reduction in proteinuria and glomerular crescent formation. nih.gov Furthermore, it lowered the titers of myeloperoxidase (MPO)-ANCA and helped restore the balance of cytokines and chemokines. nih.gov In a separate rat model of focal segmental glomerulonephritis, a derivative of this compound was shown to rapidly normalize proteinuria and decrease the number of renal lesions. nih.gov This effect was found to be mediated, at least in part, by the induction of regulatory T cells. nih.gov
Table 3: Effects of this compound in Preclinical Models of Glomerulonephritis and Vasculitis
| Disease Model | Animal | Key Findings with this compound Treatment |
|---|---|---|
| Crescentic Glomerulonephritis | Murine (SCG/Kj) | Improved mortality nih.gov |
| Reduced proteinuria and crescent formation nih.gov | ||
| Reduced MPO-ANCA titre nih.gov | ||
| Restored cytokine and chemokine balance nih.gov | ||
| Focal Segmental Glomerulonephritis | Rat | Rapidly normalized proteinuria nih.gov |
| Reduced number of renal lesions nih.gov |
This compound has been shown to be effective in animal models of rheumatoid arthritis (RA), autoimmune thyroiditis, and graft-versus-host disease (GVHD). nih.govnih.gov In the collagen-induced arthritis model in mice, a standard preclinical model for RA, prophylactic administration of this compound (as 15-deoxyspergualin) effectively suppressed the development of arthritis and the associated immunological response to type II collagen in a dose-dependent manner. nih.gov However, when treatment was initiated after a booster immunization (therapeutic use), it did not suppress the clinical development of arthritis, although it did suppress antibody production. nih.gov For experimental autoimmune thyroiditis and GVHD, preclinical studies have reported the efficacy of this compound in both preventing and treating the conditions. nih.govnih.gov
Table 4: Effects of this compound in a Preclinical Model of Rheumatoid Arthritis
| Disease Model | Key Findings with this compound (15-deoxyspergualin) Treatment |
|---|---|
| Collagen-Induced Arthritis (Mouse) | Prophylactic Use: Suppressed development of arthritis and immune response to collagen. nih.gov |
The therapeutic potential of this compound has been explored in preclinical models of other autoimmune conditions, including myasthenia gravis, chronic encephalomyelitis, and diabetes mellitus. nih.govnih.gov In studies using the experimental allergic encephalomyelitis (EAE) model in Lewis rats, which mimics aspects of multiple sclerosis, this compound (as 15-deoxyspergualin) demonstrated significant disease-modifying activity. nih.govnih.gov Prophylactic administration profoundly inhibited both clinical and histological signs of EAE. nih.gov The treatment also delayed the onset of the disease, prevented mortality, and suppressed both the induction and effector phases of the disease process. nih.govnih.gov this compound has also been reported to be effective in animal models of myasthenia gravis and type 1 diabetes. nih.gov
Table 5: Effects of this compound in a Preclinical Model of Chronic Encephalomyelitis
| Disease Model | Animal | Key Findings with this compound (15-deoxyspergualin) Treatment |
|---|---|---|
| Experimental Allergic Encephalomyelitis (EAE) | Lewis Rat | Profoundly inhibited clinical and histologic signs of EAE nih.gov |
| Delayed disease onset and prevented mortality nih.gov |
Gene Therapy Vector Immunogenicity Models (e.g., adenovirus-mediated gene transfer)
Preclinical research has demonstrated the potential of this compound in mitigating the host immune response to adenoviral vectors, a significant challenge in gene therapy. The immunogenicity of these vectors can lead to the elimination of transduced cells and the production of neutralizing antibodies, limiting both the duration of transgene expression and the efficacy of repeated administration. This compound, through its immunosuppressive properties, has been investigated as a means to overcome these immunological barriers.
In murine models of adenovirus-mediated gene transfer, the transient administration of this compound has been shown to effectively suppress both humoral and cellular immune responses against the vector and the transgene product. nih.govoup.com This immunosuppression is critical for enhancing the longevity of transgene expression and enabling successful vector readministration. nih.gov
Detailed Research Findings
Studies in mice have revealed that a short course of this compound concurrent with the administration of a recombinant adenovirus can significantly reduce the host's immune reaction. nih.gov This includes the inhibition of neutralizing antibody formation and the suppression of cytotoxic T lymphocyte (CTL) activity, both of which are key contributors to the clearance of virally transduced cells. nih.gov
The primary mechanism of this compound in this context involves its inhibitory effects on the differentiation of B cells into antibody-producing plasma cells and the reduction of pro-inflammatory cytokine production, such as IFN-γ and IL-6, which are crucial for the induction of cytotoxic T cells. oup.com By dampening these immune responses, this compound helps to create a more favorable environment for the persistence of the adenoviral vector and the continued expression of the therapeutic transgene. nih.gov
The following tables summarize key findings from a preclinical study investigating the effects of this compound (referred to as Deoxyspergualin or DSG in the study) on the immunogenicity of an adenovirus vector encoding β-galactosidase in mice.
Table 1: Effect of this compound on Humoral Immune Response to Adenoviral Vector
This table details the impact of this compound on the production of neutralizing antibodies against the adenoviral vector after a secondary challenge.
| Treatment Group | Mean Neutralizing Antibody Titer (± SEM) |
| Saline Control | 1:1280 (± 320) |
| This compound (DSG) | 1:160 (± 80) |
Data sourced from a study on transient immunosuppression with deoxyspergualin in adenovirus-mediated gene transfer to the mouse lung. nih.gov
Table 2: Influence of this compound on Cellular Immune Response
This table illustrates the effect of this compound on cytotoxic T lymphocyte (CTL) activity directed against adenoviral antigens.
| Treatment Group | % Specific Lysis of Adenovirus-Infected Targets (at Effector:Target ratio of 100:1) |
| Saline Control | 45% |
| This compound (DSG) | 10% |
Data sourced from a study on transient immunosuppression with deoxyspergualin in adenovirus-mediated gene transfer to the mouse lung. nih.gov
Table 3: Impact of this compound on Transgene Expression
This table shows the persistence of β-galactosidase transgene expression in the lungs of mice following treatment with this compound.
| Treatment Group | β-galactosidase Positive Bronchioles (at day 28 post-infection) |
| Saline Control | < 5% |
| This compound (DSG) | > 50% |
Data sourced from a study on transient immunosuppression with deoxyspergualin in adenovirus-mediated gene transfer to the mouse lung. nih.gov
These findings underscore the potential of transient immunosuppression with this compound as a strategy to improve the outcomes of adenovirus-mediated gene therapy by modulating the host's immune response to the vector. nih.gov The reduction in both humoral and cellular immunity correlates with a significant prolongation of transgene expression. nih.gov
Emerging Research Avenues and Future Directions for Gusperimus Studies
Combination Immunosuppressive Strategies in Preclinical Research
Preclinical studies are actively investigating the benefits of combining Gusperimus with other immunomodulatory agents to enhance therapeutic efficacy and potentially reduce individual drug dosages.
This compound has demonstrated enhanced effects when combined with other immunosuppressants in various animal models of autoimmune diseases, including lupus, rheumatoid arthritis (RA), thyroiditis, graft-versus-host disease, and various glomerulonephritides wikipedia.orgnih.gov. In murine xenogenic pancreatic islet transplantation, the co-administration of this compound with two T cell-depleting antibodies significantly reduced the infiltration of grafts by inflammatory cells wikipedia.org. Furthermore, a combination of this compound and Cyclosporine A has shown efficacy in preventing diabetes in susceptible NOD mice citeab.com. In models of acute graft rejection, specifically in heterotopic rat heart transplantation, combination therapy involving this compound and recombinant human superoxide (B77818) dismutase (h-SOD) led to significantly prolonged graft survival and improved physiological parameters, suggesting a reduction in graft injury nih.gov.
Table 1: Synergistic Effects of this compound in Preclinical Models
| Combination Agent(s) | Preclinical Model | Observed Synergistic Effect | Reference |
| Other Immunosuppressants | Autoimmune diseases (lupus, RA, thyroiditis, GvHD, glomerulonephritides) | Greater immunosuppressive effect | wikipedia.orgnih.gov |
| Two T cell-depleting antibodies | Murine xenogenic pancreatic islet transplantation | Significantly reduced inflammatory cell infiltration of grafts | wikipedia.org |
| Cyclosporine A | NOD mice (diabetes prevention) | Prevention of diabetes | citeab.com |
| Recombinant human superoxide dismutase (h-SOD) | Heterotopic rat heart transplantation (acute graft rejection) | Significantly prolonged graft survival, improved physiological parameters, minimized graft injury | nih.gov |
Novel Delivery Systems and Bioavailability Enhancement Research
Research into novel delivery systems for this compound aims to overcome its inherent physicochemical challenges, such as high water solubility, poor intracellular permeability, rapid enzymatic degradation, and quick clearance, thereby improving its stability, bioavailability, and targeted delivery uni.lufishersci.ptnih.gov.
Encapsulation of this compound within nanoparticles, particularly using materials like poly(lactic-co-glycolic acid)-polyethylene glycol (PLGA-PEG) copolymers, is being explored to achieve controlled drug delivery and enhance its stability and bioactivity uni.lufishersci.ptnih.gov. Squalene-Gusperimus nanoparticles (Sq-GusNPs) represent a notable advancement, demonstrating enhanced immunosuppressive effects in mouse macrophages and T cells uni.lunih.gov. These nanoparticles achieved a half-maximal inhibitory concentration (IC50) in macrophages that was 9-fold lower than that of the free drug, highlighting improved efficacy uni.lunih.gov. The internalization of Sq-GusNPs by macrophages occurs through endocytosis mediated by low-density lipoprotein receptors (LDLR) nih.gov.
Table 2: Nanoparticle-Mediated Delivery of this compound
| Nanoparticle Type | Key Features & Benefits | Mechanism of Action / Enhancement | Reference |
| PLGA-PEG Nanoparticles | Controlled delivery, improved stability, enhanced bioactivity | Addresses high water solubility, poor intracellular permeability, rapid degradation/clearance of free drug | uni.lufishersci.ptnih.gov |
| Squalene-Gusperimus Nanoparticles (Sq-GusNPs) | Enhanced immunosuppressive effect, sustained anti-inflammatory effect, reduced IC50 | 9-fold lower IC50 in macrophages compared to free drug; endocytosis via LDLR in macrophages | uni.lunih.gov |
Controlled release systems are critical for achieving sustained immunomodulation with this compound, particularly in preclinical settings. Sq-GusNPs have been shown to maintain their anti-inflammatory effect over extended periods without inducing cytotoxicity nih.gov. The release of this compound from these nanoparticles is increased in the presence of proteases such as cathepsin B or D, indicating a controlled, enzyme-responsive release mechanism nih.gov. This targeted and temporary controlled release of this compound in the vicinity of a graft, as demonstrated by Sq-GusNPs, is being investigated for its potential in reducing immediate post-transplantation inflammatory responses epa.gov.
Exploration in Non-Immunological Research Contexts (e.g., Anti-Tumor Potential in Preclinical Models)
While primarily known for its immunosuppressive properties, this compound (15-deoxyspergualin) was initially identified and investigated for its anti-tumor potential. It is a synthetic analogue of spergualin (B1253210), a compound isolated from Bacillus laterosporus in the pursuit of anti-cancer agents wikipedia.orguni.lu. Preclinical and some clinical studies have indicated that this compound possesses both anticancer and immunosuppressive activity across a wide range of animal models uni.lu. Its derivative, this compound trihydrochloride, is considered a valuable compound for cancer research synhet.com.
Advanced Methodologies for this compound Research
Advanced methodologies are crucial for dissecting the complex mechanisms of this compound and optimizing its therapeutic applications. These include sophisticated approaches in drug delivery, cellular biology, and in vivo modeling. The development and characterization of nanoparticle-mediated delivery systems, such as PLGA-PEG and Squalene-Gusperimus nanoparticles, involve advanced formulation techniques and rigorous characterization methods to assess parameters like particle size, colloidal stability, drug loading efficiency, and controlled release kinetics uni.lufishersci.ptnih.govnih.gov.
In cellular research, in vitro assays utilizing mouse macrophages and T cells are employed to precisely evaluate the immunosuppressive potency of this compound and its nanoparticle formulations, including the determination of half-maximal inhibitory concentrations (IC50) uni.lunih.gov. Flow cytometry is a key technique for studying the cellular uptake mechanisms of nanoparticles, such as the low-density lipoprotein receptor (LDLR)-mediated endocytosis of Sq-GusNPs by macrophages nih.gov. Furthermore, molecular biology techniques like quantitative reverse transcription polymerase chain reaction (qRT-PCR) are used to analyze gene expression profiles in complex co-culture systems, such as human and rat pancreatic islets and adipose-derived stem cells (ASCs) under inflammatory conditions, providing insights into molecular responses to this compound epa.gov.
Preclinical research heavily relies on advanced animal models, including various models of autoimmune diseases (e.g., lupus, RA, thyroiditis, glomerulonephritides), transplantation models (e.g., murine xenogenic pancreatic islet transplantation, heterotopic rat heart transplantation), and diabetes models (e.g., NOD mice) to comprehensively assess the efficacy, pharmacodynamics, and mechanisms of action of this compound and its combination therapies wikipedia.orgnih.govciteab.comnih.gov.
High-Resolution Cellular and Molecular Analysis Techniques
High-resolution cellular and molecular analysis techniques are pivotal in dissecting the complex actions of this compound at a granular level. These techniques provide detailed insights into the compound's interactions within biological systems.
High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in profiling complex biochemical constituents and identifying compounds with potential immunomodulatory effects researchgate.net. When applied to this compound, HRMS can help in identifying its metabolites, understanding its degradation pathways, and characterizing its binding partners with high precision.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is extensively used to quantify gene expression changes in response to this compound treatment. For example, qRT-PCR has been employed to determine the expression of genes associated with cytokine secretion in pancreatic islets treated with Sq-GusNPs nih.govtandfonline.com. Studies have shown that Sq-GusNPs can inhibit the increase of certain pro-inflammatory cytokines, such as IL-15, in cytokine-stimulated human islets, although not consistently inhibiting others like TNF-α, IL-6, and IL-1β tandfonline.com. This allows for a detailed understanding of this compound's immunomodulatory effects at the transcriptional level.
Table 1: Impact of Squalene-Gusperimus Nanoparticles (Sq-GusNPs) on Cytokine Gene Expression in Human Islets Under Inflammatory Conditions
| Cytokine Gene | Change in Expression (Cytokine Stimulated) | Effect of Sq-GusNPs Treatment | Citation |
| TNF-α | Increased | No inhibition | tandfonline.com |
| IL-6 | Increased | No inhibition | tandfonline.com |
| IL-1β | Increased | No inhibition | tandfonline.com |
| IL-15 | Increased by 3.7-fold (p = .0196) | Inhibited increase | tandfonline.com |
Confocal Microscopy: This imaging technique is valuable for visualizing the cellular localization and internalization mechanisms of this compound and its formulations. For instance, confocal microscopy has been used to reveal a clathrin-mediated endocytosis mechanism for squalenoyl nanomedicines, providing insights into how these drug delivery systems enter cells researchgate.net. This can be directly applied to understand the uptake of Sq-GusNPs.
Proteomics and Metabolomics in Elucidating Comprehensive this compound Action
"Omics" technologies, particularly proteomics and metabolomics, are crucial for a comprehensive understanding of this compound's mechanism of action by providing a global view of protein and metabolite alterations within biological systems.
Proteomics: this compound is known to interact with and modulate the function of key proteins. It binds to heat shock cognate 70 (Hsc70/HSPA8) and heat shock protein 90 (HSP90), which are molecular chaperones involved in protein quality control and various cellular processes researchgate.netmdpi.com. This compound also inhibits Akt kinase and interferes with protein synthesis by affecting p70 S6 kinase, eukaryotic initiation factor 2α (eIF2α), and deoxyhypusine (B1670255) synthase (leading to inhibition of eIF5A activation) researchgate.net. Proteomic studies can identify additional protein targets, map protein-protein interactions influenced by this compound, and quantify changes in protein expression and post-translational modifications, thereby providing a holistic view of its cellular effects.
In Silico Modeling and Computational Chemistry for Analog Design and Mechanism Prediction
In silico modeling and computational chemistry are rapidly advancing fields that offer cost-effective and efficient approaches for predicting drug properties, designing novel analogs, and elucidating complex mechanisms.
Molecular Modeling and Docking Studies: These computational techniques are vital for understanding the interactions between this compound and its molecular targets, such as HSPA8 (Hsc70) mdpi.com. By modeling the three-dimensional structures of proteins and potential ligands, researchers can predict binding affinities, identify active sites, and simulate molecular interactions. This is particularly useful for designing new this compound analogs with improved stability, specificity, or potency by predicting how structural modifications might affect their binding characteristics mdpi.com.
Computational Prediction of Drug Parameters: In silico methods are emerging as a powerful alternative to traditional in vitro techniques for predicting various drug parameters, including metabolism and pharmacokinetic properties nih.gov. For this compound, computational models can help predict its stability in biological environments, its interaction with drug-metabolizing enzymes, and its distribution within the body, thereby guiding the development of more effective formulations like Sq-GusNPs.
Analog Design and Optimization: The long history of designing more stable analogs of 15-deoxyspergualin (this compound) underscores the importance of rational drug design mdpi.com. Computational chemistry, including quantitative structure-activity relationship (QSAR) modeling and de novo design, can rapidly screen virtual libraries of compounds, identify promising scaffolds, and optimize existing structures. For example, chemical informatics methods and molecular descriptors have been used in studies of supramolecular self-assembly to quantitatively analyze the structure and properties of assembled molecules, providing valuable approaches for discovering and designing new systems in drug delivery and material science dovepress.com. This is directly applicable to the design and optimization of this compound-based nanomedicines.
The continued application of these advanced research avenues and techniques promises to deepen the understanding of this compound's multifaceted actions, leading to the development of more targeted and effective therapeutic strategies for immune-mediated diseases.
Q & A
Q. What experimental models are commonly used to evaluate the immunosuppressive activity of gusperimus?
Answer: Researchers employ in vitro models such as human monocyte/macrophage cell lines (e.g., U-937) to assess anti-inflammatory effects. These models measure cytokine production (e.g., TNFα, IL-10) under lipopolysaccharide (LPS)-induced inflammation. Nanoencapsulated this compound (Sq-GusNPs) is compared to free drug treatments to evaluate stability and sustained efficacy .
Q. How do researchers address the instability of this compound in aqueous environments?
Answer: this compound’s hydrophilicity and rapid hydrolysis are mitigated via nanoencapsulation using squalene-based bioconjugates. The squalenoylation platform stabilizes the drug, improves pharmacokinetics, and reduces cytotoxicity. Characterization techniques like dynamic light scattering (DLS) and zeta potential analysis confirm nanoparticle stability (size: ~158 nm; charge: -34 mV) .
Q. What methodologies are used to quantify this compound loading and encapsulation efficiency in nanoparticle systems?
Answer: Loading capacity (50.19%) is determined by gravimetric analysis of the Sq-Gus bioconjugate, while encapsulation efficiency (66%) is calculated from the yield of the final synthesis step. Spectrometric techniques (e.g., UV-Vis, HPLC) validate drug content and purity .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the synthesis of squalene-gusperimus nanoparticles (Sq-GusNPs)?
Answer: RSM identifies optimal process parameters (e.g., reaction time, temperature, reagent ratios) to minimize polydispersity (e.g., dispersity = 0.1) and maximize stability. A central composite design or Box-Behnken model is applied, with size and surface charge as critical quality attributes. Validation includes in vitro uptake assays and cytokine modulation studies .
Q. How do researchers resolve contradictions in cytokine modulation data (e.g., TNFα vs. IL-10 suppression) when testing Sq-GusNPs?
Answer: Discrepancies are analyzed through time-course experiments (e.g., 24–96 hours) and comparative studies with free this compound/squalene controls. For instance, free this compound may increase TNFα due to hydrolysis by-products, while Sq-GusNPs show sustained attenuation. Data normalization to baseline LPS response and statistical modeling (e.g., ANOVA) clarify mechanism-specific effects .
Q. What strategies are employed to study the intracellular trafficking and release kinetics of Sq-GusNPs?
Answer: Internalization mechanisms (e.g., LDL receptor-mediated endocytosis) are probed using fluorescence-labeled NPs and inhibitors (e.g., chloroquine for lysosomal disruption). In vitro release profiles are quantified under simulated endolysosomal conditions (pH 4.5–5.0) using fluorescamine assays. Protease activity (e.g., cathepsins B/D) is correlated with drug activation .
Q. How can researchers design preclinical studies to evaluate Sq-GusNPs for autoimmune disease applications?
Answer: Priorities include:
- Pharmacokinetics : Measuring biodistribution and half-life in animal models (e.g., murine vasculitis).
- Dose-response : Determining IC50 values for anti-proliferative effects.
- Safety : Assessing off-target toxicity in immune cell subsets (e.g., lymphocytes).
- Comparative efficacy : Benchmarking against standard therapies (e.g., cyclophosphamide) in clinical trial frameworks .
Methodological Considerations
Q. What statistical approaches are critical for analyzing nanoparticle characterization data?
Answer: Multivariate analysis (e.g., principal component analysis) correlates physicochemical properties (size, charge) with biological outcomes. Block experimental designs control for batch variability, and reproducibility is ensured through triplicate measurements .
Q. How should researchers validate the anti-inflammatory specificity of Sq-GusNPs?
Answer: Specificity is confirmed via:
- Negative controls : Squalene-only NPs and untreated cells.
- Pathway inhibition : Blocking key receptors (e.g., LDLR) to disrupt uptake.
- Multi-cytokine profiling : ELISA or multiplex assays to rule out broad immunosuppression .
Future Research Directions
Q. What gaps exist in understanding the long-term immunomodulatory effects of Sq-GusNPs?
Answer: Open questions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
